molecular formula C19H20FNO3 B12798593 Paroxetine, cis-(+/-)- CAS No. 1396174-70-1

Paroxetine, cis-(+/-)-

Cat. No.: B12798593
CAS No.: 1396174-70-1
M. Wt: 329.4 g/mol
InChI Key: AHOUBRCZNHFOSL-WMLDXEAASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Paroxetine is synthesized through a multi-step process involving the formation of key intermediates. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with 3,4-methylenedioxyphenylacetonitrile to form a nitrile intermediate. This intermediate is then reduced to the corresponding amine, which undergoes cyclization to form the piperidine ring.

Industrial Production Methods

Industrial production of paroxetine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Paroxetine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of paroxetine, such as its N-oxide and substituted analogs .

Mechanism of Action

Paroxetine exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. Paroxetine binds to the serotonin transporter and stabilizes its outward-open conformation, preventing serotonin reuptake . The molecular targets involved include the serotonin transporter and various serotonin receptors .

Properties

CAS No.

1396174-70-1

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

(3S,4S)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17+/m0/s1

InChI Key

AHOUBRCZNHFOSL-WMLDXEAASA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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